molecular formula C12H6BrNO3 B13332898 3-Bromo-2-nitro-dibenzofuran

3-Bromo-2-nitro-dibenzofuran

Cat. No.: B13332898
M. Wt: 292.08 g/mol
InChI Key: HXSJTSZAGZLTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-nitrodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrNO3 It belongs to the class of dibenzofurans, which are heterocyclic aromatic compounds containing a furan ring fused to two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-nitrodibenzo[b,d]furan typically involves the bromination and nitration of dibenzofuran. One common method is the electrophilic bromination of dibenzofuran followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by nitration using nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production methods for 3-Bromo-2-nitrodibenzo[b,d]furan may involve large-scale bromination and nitration processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-nitrodibenzo[b,d]furan undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or nitro groups.

    Reduction: Amino derivatives of dibenzofuran.

    Oxidation: Quinone derivatives or other oxidized forms of dibenzofuran.

Scientific Research Applications

3-Bromo-2-nitrodibenzo[b,d]furan has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitrodibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine and nitro groups can influence the compound’s reactivity and binding affinity to molecular targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-nitrodibenzo[b,d]furan
  • 3-Bromo-2-nitrobenzofuran
  • 2-Nitrodibenzo[b,d]furan

Uniqueness

3-Bromo-2-nitrodibenzo[b,d]furan is unique due to the specific positioning of the bromine and nitro groups on the dibenzofuran ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and nitro groups makes it a versatile intermediate for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H6BrNO3

Molecular Weight

292.08 g/mol

IUPAC Name

3-bromo-2-nitrodibenzofuran

InChI

InChI=1S/C12H6BrNO3/c13-9-6-12-8(5-10(9)14(15)16)7-3-1-2-4-11(7)17-12/h1-6H

InChI Key

HXSJTSZAGZLTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.